![molecular formula C9H8FN3O2 B1447928 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine CAS No. 1423034-83-6](/img/structure/B1447928.png)
5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine
Overview
Description
5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine, also known as 5-Fluoromethyl-1,2,4-oxadiazol-3-amine, is an important compound in the field of organic chemistry. It is a versatile intermediate used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. In addition, 5-Fluoromethyl-1,2,4-oxadiazol-3-amine has been used in scientific research applications due to its unique properties.
Scientific Research Applications
Apoptosis Induction in Cancer Cells
One of the notable applications of this compound is its role in inducing apoptosis in cancer cells. A study reported that a derivative of this compound, specifically 5-[4-(4-Fluorophenoxy)phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride , has shown potent activities in triggering apoptosis via mitochondrial dysfunction and endoplasmic reticulum stress in human colon cancer cells . This process involves the externalization of Annexin V-targeted phosphatidylserine residues, activation of caspases, and cleavage of poly (ADP-ribose) polymerase-1 (PARP-1).
IKKβ Inhibition
The same derivative mentioned above has also been reported to have selective and metabolically stable IKKβ inhibitory activities . IKKβ, or IκB kinase β, plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation and immunity. By inhibiting IKKβ, this compound could potentially be used to treat conditions associated with chronic inflammation.
Caspase Activation
Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis). The compound’s derivative has been found to induce the activation of caspase-8, -9, and -3, leading to both caspase-dependent and -independent cell death . This suggests its potential application in therapies aimed at diseases where the regulation of apoptosis is beneficial.
Mitochondrial Damage
Mitochondrial damage is a hallmark of apoptosis. The compound’s derivative induces the release of cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G from mitochondria, resulting in cell death . This property could be harnessed in designing drugs that target the mitochondria of cancer cells.
Endoplasmic Reticulum Stress
Endoplasmic reticulum (ER) stress occurs when the ER cannot properly fold proteins, leading to cell death. The compound’s derivative has been shown to induce ER stress, which could be utilized in developing treatments for diseases where ER stress is implicated .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound would require further investigation.
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, often leading to downstream effects such as changes in cell growth or signaling
Result of Action
Similar compounds have been found to have a variety of effects, such as inducing cell death or inhibiting cell growth . The specific effects of this compound would require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c10-6-1-3-7(4-2-6)14-5-8-12-9(11)13-15-8/h1-4H,5H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBITLGIMSSWQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=NO2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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